molecular formula C11H20O3 B11955521 (3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL CAS No. 88730-60-3

(3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL

Cat. No.: B11955521
CAS No.: 88730-60-3
M. Wt: 200.27 g/mol
InChI Key: GDWHTYMAERZJCX-OWOJBTEDSA-N
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Description

(3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL is an organic compound characterized by the presence of a tetrahydropyran ring and a hexenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL typically involves the reaction of a suitable hexenol precursor with tetrahydropyran. The reaction conditions often include the use of acid catalysts to facilitate the formation of the tetrahydropyran ring. The process may involve steps such as:

  • Protection of the hydroxyl group in the hexenol precursor.
  • Formation of the tetrahydropyran ring through cyclization.
  • Deprotection of the hydroxyl group to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond in the hexenol chain can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides and strong bases like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of ethers or esters depending on the substituent.

Scientific Research Applications

(3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma.

Mechanism of Action

The mechanism of action of (3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

88730-60-3

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

(E)-6-(oxan-2-yloxy)hex-3-en-1-ol

InChI

InChI=1S/C11H20O3/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h1-2,11-12H,3-10H2/b2-1+

InChI Key

GDWHTYMAERZJCX-OWOJBTEDSA-N

Isomeric SMILES

C1CCOC(C1)OCC/C=C/CCO

Canonical SMILES

C1CCOC(C1)OCCC=CCCO

Origin of Product

United States

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